molecular formula C14H20N2O2 B7445730 2-(Prop-2-enamido)adamantane-2-carboxamide

2-(Prop-2-enamido)adamantane-2-carboxamide

Cat. No.: B7445730
M. Wt: 248.32 g/mol
InChI Key: IUFNVEKMLVYGEO-UHFFFAOYSA-N
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Description

2-(Prop-2-enamido)adamantane-2-carboxamide is a compound that belongs to the adamantane family, which is known for its unique tricyclic structure. This compound is characterized by the presence of an enamido group and a carboxamide group attached to the adamantane core. The adamantane structure is notable for its high stability and rigidity, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-enamido)adamantane-2-carboxamide typically involves the functionalization of the adamantane core. One common method is the amidation of 2-aminoadamantane with acryloyl chloride under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2-aminoadamantane and acryloyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine at low temperatures to prevent side reactions.

    Procedure: The acryloyl chloride is added dropwise to a solution of 2-aminoadamantane in an inert solvent like dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at low temperature until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-enamido)adamantane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted enamides.

Scientific Research Applications

2-(Prop-2-enamido)adamantane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its stability and unique structure.

    Medicine: Explored for its antiviral and anticancer properties. The adamantane core is known to enhance the bioavailability and stability of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Prop-2-enamido)adamantane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The enamido group can participate in hydrogen bonding and electrostatic interactions, while the adamantane core provides structural rigidity and stability. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Prop-2-enamido)acetic acid: Similar structure but with an acetic acid moiety instead of the adamantane core.

    2-(Prop-2-enamido)cyclohexane-2-carboxamide: Contains a cyclohexane ring instead of the adamantane core.

    2-(Prop-2-enamido)benzene-2-carboxamide: Features a benzene ring in place of the adamantane core.

Uniqueness

2-(Prop-2-enamido)adamantane-2-carboxamide is unique due to its adamantane core, which imparts high stability and rigidity. This makes it particularly valuable in applications where structural integrity is crucial. Additionally, the combination of the enamido and carboxamide groups provides versatile reactivity, allowing for a wide range of chemical modifications.

Properties

IUPAC Name

2-(prop-2-enoylamino)adamantane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-12(17)16-14(13(15)18)10-4-8-3-9(6-10)7-11(14)5-8/h2,8-11H,1,3-7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFNVEKMLVYGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(C2CC3CC(C2)CC1C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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